4-methyl-3-(1H-pyrazol-1-yl)aniline
Description
4-Methyl-3-(1H-pyrazol-1-yl)aniline is a substituted aniline derivative featuring a pyrazole ring at the 3-position and a methyl group at the 4-position of the aromatic amine. For instance, analogs of this structure have been investigated as farnesoid X receptor (FXR) antagonists, where substituent positioning critically influences biological activity . The synthesis of such compounds often involves coupling reactions, such as amide bond formation or nucleophilic substitution, with modifications to the pyrazole or aniline moieties tailoring properties like solubility and electronic effects .
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-methyl-3-pyrazol-1-ylaniline |
InChI |
InChI=1S/C10H11N3/c1-8-3-4-9(11)7-10(8)13-6-2-5-12-13/h2-7H,11H2,1H3 |
InChI Key |
QQBZQTOUNWKURS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(1H-pyrazol-1-yl)aniline typically involves the reaction of 4-methyl-3-nitroaniline with hydrazine derivatives. One common method is the cyclization of 4-methyl-3-nitroaniline with hydrazine hydrate under reflux conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of 4-methyl-3-(1H-pyrazol-1-yl)aniline can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(1H-pyrazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyrazole compounds .
Scientific Research Applications
Medicinal Chemistry
4-Methyl-3-(1H-pyrazol-1-yl)aniline has been explored for its biological activities , particularly its potential antimicrobial and anticancer properties. Research indicates that the compound may inhibit specific enzymes or interact with cellular receptors, although further studies are necessary to fully elucidate these mechanisms.
Case Study: Anticancer Activity
A study investigated the anticancer properties of pyrazole derivatives, including 4-methyl-3-(1H-pyrazol-1-yl)aniline, revealing promising results in inhibiting cancer cell proliferation through targeted mechanisms .
Coordination Chemistry
In coordination chemistry, 4-methyl-3-(1H-pyrazol-1-yl)aniline serves as a ligand in the synthesis of metal complexes. These complexes exhibit enhanced catalytic properties and are valuable in various chemical reactions. The compound's ability to form stable complexes with transition metals makes it a useful building block in the design of new catalysts .
Table: Comparison of Ligands Derived from 4-Methyl-3-(1H-pyrazol-1-yl)aniline
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | Multiple pyrazole groups | Enhanced coordination properties |
| 4-(1-Methyl-1H-pyrazol-3-yl)aniline | Methyl group on the pyrazole ring | Altered reactivity due to substitution |
| 4-(1H-Imidazol-1-yl)aniline | Contains an imidazole instead of pyrazole | Different biological activity profile |
Material Science
The compound is also being investigated for its applications in material science, particularly in the development of new polymers and nanomaterials. Its unique chemical structure allows for modifications that can enhance material properties such as conductivity and thermal stability .
Case Study: Polymer Development
Research has shown that incorporating 4-methyl-3-(1H-pyrazol-1-yl)aniline into polymer matrices can improve their mechanical strength and thermal resistance, making them suitable for advanced industrial applications .
Mechanism of Action
The mechanism of action of 4-methyl-3-(1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule .
Comparison with Similar Compounds
Table 1: Substituent Effects on FXR Antagonistic Activity
| Compound | Substituent on Aniline | Relative Activity |
|---|---|---|
| 4-Methyl-3-(morpholinosulfonyl)aniline | 4-methyl, 3-morpholinosulfonyl | High |
| 2-Methyl-3-(morpholinosulfonyl)aniline | 2-methyl, 3-morpholinosulfonyl | Low |
| 3-Morpholinosulfonyl aniline | No methyl group | Very Low |
Positional Isomerism and Physical Properties
The position of the pyrazole ring and methyl group significantly impacts solubility and crystallinity:
- 2-Methyl-4-(1H-pyrazol-1-yl)aniline (CAS 102792-04-1), a positional isomer of the target compound, exhibits distinct packing in the solid state due to altered hydrogen-bonding interactions .
- 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline forms two polymorphs (I and II) with differing N–H···N intermolecular interactions, demonstrating how methyl groups enhance solubility in organic solvents compared to non-methylated analogs .
Table 2: Solubility and Crystallinity Comparisons
Electronic and Steric Modifications
Halogenation or fluorination alters electronic properties:
Table 3: Electronic Properties of Selected Derivatives
| Compound | Substituents | Key Effect |
|---|---|---|
| 4-Methyl-3-(1H-pyrazol-1-yl)aniline | 4-methyl, 3-pyrazolyl | Moderate electron-donating |
| 5-Fluoro-2-[4-methyl-3-(CF₃)-pyrazolyl]aniline | 5-fluoro, 3-CF₃ | Strong electron-withdrawing |
| 3-Chloro-4-fluoro-(methoxyphenyl)aniline | Halogen, methoxy | Balanced electronic modulation |
Biological Activity
4-methyl-3-(1H-pyrazol-1-yl)aniline is a chemical compound that belongs to the pyrazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The synthesis methods, structure-activity relationships, and relevant case studies are also discussed to provide a comprehensive understanding of its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 4-methyl-3-(1H-pyrazol-1-yl)aniline is CHN, with a molecular weight of approximately 188.23 g/mol. It features a methyl group on the pyrazole ring and an aniline moiety, contributing to its unique chemical properties. The compound often exists in its dihydrochloride salt form, enhancing its solubility in various solvents, which is advantageous for research applications.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 188.23 g/mol |
| Solubility | Enhanced in dihydrochloride form |
Antimicrobial Activity
Research indicates that 4-methyl-3-(1H-pyrazol-1-yl)aniline exhibits significant antimicrobial properties . A study evaluated several pyrazole derivatives for their antibacterial activity against various strains, including E. coli and S. aureus. The results showed that compounds with similar structures to 4-methyl-3-(1H-pyrazol-1-yl)aniline demonstrated promising antibacterial effects, suggesting that this compound may also possess such activity .
Anticancer Properties
The anticancer potential of pyrazole derivatives has been widely studied. For instance, compounds similar to 4-methyl-3-(1H-pyrazol-1-yl)aniline have been investigated for their ability to inhibit cancer cell proliferation. A particular study highlighted the synthesis of novel aryl pyrazol-1-yl-propanamides that showed selective androgen receptor degradation (SARD) and significant antiproliferative effects in various cancer models . The mechanism of action may involve the inhibition of specific oncogenic pathways or the modulation of receptor activities.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, 4-methyl-3-(1H-pyrazol-1-yl)aniline has been linked to anti-inflammatory effects . Research on related pyrazole compounds indicated that they could reduce inflammation markers effectively when tested against standard anti-inflammatory drugs like diclofenac sodium . This suggests a potential role for 4-methyl-3-(1H-pyrazol-1-yl)aniline in developing new anti-inflammatory therapies.
Study 1: Antimicrobial Evaluation
A comprehensive evaluation of various pyrazole derivatives was conducted to assess their antimicrobial efficacy against a range of bacteria and fungi. The findings indicated that certain structural modifications significantly enhanced activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, with some derivatives showing MIC values comparable to established antibiotics .
Study 2: Anticancer Activity
In a study exploring the anticancer properties of pyrazole derivatives, researchers synthesized a series of compounds based on the pyrazole scaffold and tested them against human cancer cell lines. One derivative exhibited an IC50 value of 0.25 µM against breast cancer cells, highlighting the potential of these compounds in cancer therapy .
Study 3: Anti-inflammatory Assessment
A series of experiments were conducted to evaluate the anti-inflammatory properties of related pyrazole compounds. Results demonstrated that certain derivatives significantly reduced pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
